molecular formula C23H24N2O4S B2469609 2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide CAS No. 1115876-59-9

2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide

Cat. No.: B2469609
CAS No.: 1115876-59-9
M. Wt: 424.52
InChI Key: ZIAZZLQKAVOPPA-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide is a complex organic compound that features a quinoline core structure substituted with a benzenesulfonyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide typically involves multiple steps. One common route starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the acetamide moiety. The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or dimethylformamide.

    Preparation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced using benzenesulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Acetamide Moiety: The final step involves the reaction of the intermediate with cyclopentylamine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted benzenesulfonyl derivatives.

Scientific Research Applications

2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its sulfonyl and quinoline moieties.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and are known for their enzyme inhibitory properties.

    Quinoline Derivatives: Compounds with a quinoline core are widely studied for their antimalarial and anticancer activities.

Uniqueness

2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide is unique due to the combination of the benzenesulfonyl group and the quinoline core, which provides a dual mechanism of action involving enzyme inhibition and DNA intercalation. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-methyl-2-oxoquinolin-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-16-11-12-20-17(13-16)14-21(30(28,29)19-9-3-2-4-10-19)23(27)25(20)15-22(26)24-18-7-5-6-8-18/h2-4,9-14,18H,5-8,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAZZLQKAVOPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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